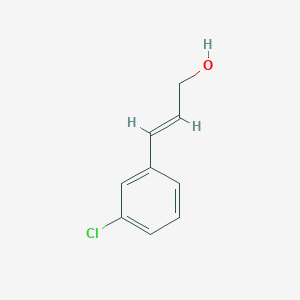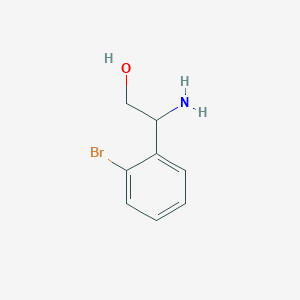
2-Amino-2-(2-bromophenyl)ethanol
Overview
Description
2-Amino-2-(2-bromophenyl)ethanol is a chemical compound with the formula C8H10BrNO . It is a derivative of phenethyl alcohol . The molecule is bifunctional, containing both a primary amine and a primary alcohol .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2-bromophenyl)ethanol is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . The molecular weight of this compound is 216.08g/mol .Physical And Chemical Properties Analysis
2-Amino-2-(2-bromophenyl)ethanol is a white solid with a melting point of 75-78 ℃ and a boiling point of 271-272 ℃ . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .Scientific Research Applications
Enzymatic Resolution in Synthesis
2-Amino-2-(2-bromophenyl)ethanol has been utilized in the enzymatic resolution of related compounds. For instance, Conde et al. (1998) achieved the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-catalyzed processes, highlighting its role as an intermediate in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Receptor Differentiation Studies
In receptor differentiation studies, Lands et al. (1967) modified the structure of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a compound closely related to 2-Amino-2-(2-bromophenyl)ethanol, to observe changes in sympathomimetic activity. This led to the division of β-receptor populations into β-1 and β-2 types (Lands, Ludueña, & Buzzo, 1967).
Copper-Catalyzed Direct Amination
Zhao et al. (2010) developed a copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-bromophenyl derivatives, using sodium azide in ethanol. This process led to the synthesis of ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).
Isoquinoline Syntheses
Kametani et al. (1970) explored the use of derivatives of 2-amino-(3-hydroxyphenyl) ethanol, similar to 2-Amino-2-(2-bromophenyl)ethanol, in the synthesis of heterocyclic compounds, particularly isoquinolines (Kametani, Satoh, Agui, Ueki, Kigasawa, Hiiragi, Ishimaru, & Horie, 1970).
Synthesis of HIV-1 Inhibitors
In the field of medicinal chemistry, Kauffman et al. (2000) reported the synthesis of a beta-amino alcohol used as a chiral moderator in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the potential biomedical applications of similar compounds (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).
Synthesis of Cardiovascular Drugs
A study by Zhang Wei-xing (2013) focused on the synthesis process of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, which is structurally related to 2-Amino-2-(2-bromophenyl)ethanol. This underscores its importance in pharmaceutical synthesis (Zhang Wei-xing, 2013).
Morpholine Synthesis
Leathen et al. (2009) described a synthesis method for substituted morpholines from enantiomerically pure amino alcohols, a category that includes 2-Amino-2-(2-bromophenyl)ethanol. This method is significant in the production of various morpholine derivatives (Leathen, Rosen, & Wolfe, 2009).
Safety and Hazards
The safety data sheet for a similar compound, ®-2-Amino-2-(2-bromophenyl)ethanol, indicates that it is hazardous. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets, leading to changes at the molecular level . The compound may bind to its target receptors, altering their function and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been shown to impact a wide range of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-amino-2-(2-bromophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSFGKBTMASDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-bromophenyl)ethanol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
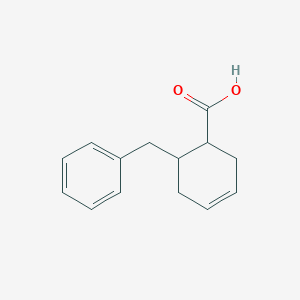
![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)
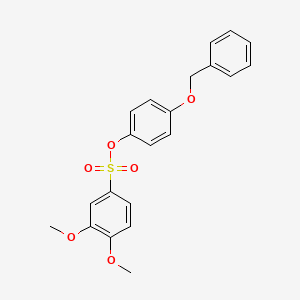
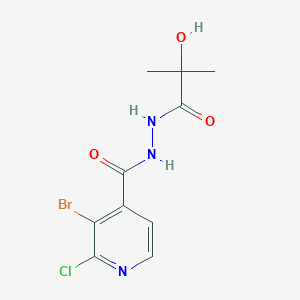
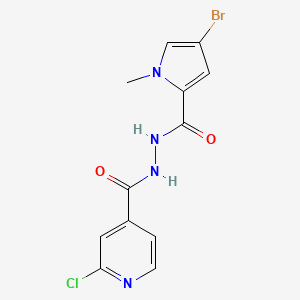
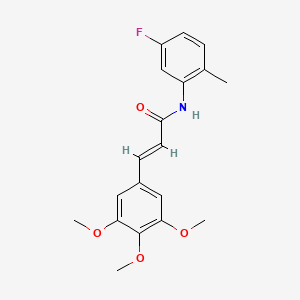

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)
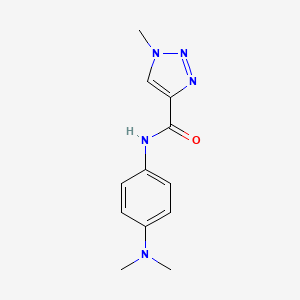
![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)
![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)
